Olanzapine Thiolactam Impurity
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Overview
Description
Olanzapine Thiolactam Impurity: is a degradation product found in commercial preparations of the antipsychotic drug olanzapine. This impurity is of interest in cellular pharmacology due to its potential interactions with central nervous system receptors, particularly those related to dopamine and serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of olanzapine thiolactam impurity involves the cyclization of olanzapine under specific conditions. The reaction typically requires a thiolating agent and a suitable solvent. The process involves heating the reaction mixture to facilitate the formation of the thiolactam ring .
Industrial Production Methods: : Industrial production of this compound is generally carried out during the manufacturing of olanzapine. The impurity is formed as a byproduct during the synthesis of olanzapine, particularly under conditions that promote the formation of thiolactam structures .
Chemical Reactions Analysis
Types of Reactions: : Olanzapine thiolactam impurity undergoes various chemical reactions, including:
Oxidation: The thiolactam group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiolactam can be reduced to form thiols.
Substitution: The thiolactam group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiolactam group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted thiolactam derivatives.
Scientific Research Applications
Olanzapine thiolactam impurity has several scientific research applications:
Chemistry: Used as a reference standard in the quality control and stability studies of olanzapine.
Biology: Studied for its binding properties to central nervous system receptors.
Medicine: Investigated for its potential effects on neurotransmitter systems, particularly dopamine and serotonin.
Industry: Utilized in the development of analytical methods for detecting impurities in pharmaceutical formulations
Mechanism of Action
The mechanism of action of olanzapine thiolactam impurity involves its interaction with central nervous system receptors. It shows potential for binding to dopamine and serotonin receptors, influencing neurotransmitter systems. This interaction can affect various pathways related to mood regulation and psychotic disorders .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: The parent compound, used as an antipsychotic drug.
Olanzapine Lactam: Another impurity with a lactam ring structure.
N-Demethyl Olanzapine: A metabolite of olanzapine.
2-Hydroxymethyl Olanzapine: A hydroxylated derivative of olanzapine
Uniqueness: : Olanzapine thiolactam impurity is unique due to its thiolactam ring structure, which imparts distinct chemical and pharmacological properties. Its potential interactions with central nervous system receptors make it a valuable compound for studying the pharmacology of olanzapine and its related impurities .
Properties
IUPAC Name |
3-(2-hydroxyprop-1-enyl)-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFJFJPSKUZRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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